molecular formula C45H53NO14 B128260 Isocephalomannine CAS No. 173101-54-7

Isocephalomannine

Cat. No. B128260
M. Wt: 831.9 g/mol
InChI Key: YJXDCLDHHJRTGV-WBYYIXQISA-N
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Description

Identification of Isocephalomannine

Isocephalomannine is a compound closely related to the well-known anticancer drug paclitaxel, and its identification is crucial in the quality control of paclitaxel active pharmaceutical ingredients. The research presented in the first paper focuses on the differentiation of isocephalomannine from its isomers, cephalomannine and 7-epi-cephalomannine, which is a significant challenge due to their structural similarities. The study utilizes electrospray tandem mass spectrometry (MS/MS) to analyze intact molecular ions and fragmentation patterns, which allows for the identification of isocephalomannine even in complex formulations such as Cremophor® EL .

Synthesis Analysis

The paper does not provide specific details on the synthesis of isocephalomannine. However, it can be inferred that the compound is present as an impurity or a degradation product in paclitaxel formulations. The identification strategy developed in the study is essential for ensuring the purity of paclitaxel, which is critical for its therapeutic efficacy .

Molecular Structure Analysis

Isocephalomannine, identified as 2-debenzoylpaclitaxel-2-pentenoate, shares a similar molecular structure with cephalomannine and its other isomers. The study's approach to differentiating these compounds relies on the analysis of their molecular ions and fragmentation patterns using MS/MS. This method provides insights into the sub-structural differences that are key to identifying isocephalomannine accurately .

Chemical Reactions Analysis

The paper does not discuss the chemical reactions of isocephalomannine directly. However, the mass spectrometry techniques used in the study suggest that isocephalomannine may form alkali metal ion adducts, which are common in electrospray ionization processes. These adducts can complicate the identification of the compound, making the developed strategy even more valuable for analytical purposes .

Physical and Chemical Properties Analysis

While the paper does not detail the physical and chemical properties of isocephalomannine, the use of electrospray tandem mass spectrometry implies that the compound is ionizable and amenable to analysis in the gas phase. The identification of isocephalomannine in Cremophor® EL formulations indicates that it is soluble in this solvent system, which is used to solubilize paclitaxel for intravenous administration .

The second paper, while not directly related to isocephalomannine, provides an example of how molecular conformations of isolated molecules can be probed using spectroscopy. In this case, the study of isoleucine in the gas phase using Fourier transform microwave spectroscopy could serve as a methodological reference for the analysis of isocephalomannine's structure and properties in future research .

Scientific Research Applications

Identification and Differentiation in Pharmaceutical Ingredients

Isocephalomannine has been identified and differentiated from its isomers and alkali metal ion adducts in the pharmaceutical ingredient paclitaxel. This differentiation is crucial for pharmaceutical quality control. A study by Vivekanandan et al. (2006) developed a strategy using electrospray tandem mass spectrometry for this identification. This method allows for the accurate differentiation of isocephalomannine from other closely related compounds, which is essential for ensuring the purity and effectiveness of paclitaxel preparations (Vivekanandan et al., 2006).

Structural Analysis and Cytotoxicity

In another study, the diastereomers of dibromo-7-epi-10-deacetylcephalomannine were isolated and characterized. Jiang et al. (2006) explored the cytotoxicity and microtubule assembly effects of these compounds, finding similarities to the drug Taxol. This study highlights the potential of isocephalomannine derivatives as microtubule-stabilizing agents, which could guide future drug design (Jiang et al., 2006).

Safety And Hazards

Isocephalomannine may cause genetic defects and damage to organs through prolonged or repeated exposure . Safety measures include obtaining, reading, and following all safety instructions before use, wearing protective gear, not breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXDCLDHHJRTGV-WBYYIXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472971
Record name Isocephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocephalomannine

CAS RN

173101-54-7
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-debenzoyl-2-tigloylpaclitaxel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-O-debenzoyl-2-O-tigloylpaclitaxel
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Vivekanandan, MG Swamy, S Prasad… - … Journal Devoted to …, 2006 - Wiley Online Library
… for the identification of isocephalomannine in the presence of … performed for the differentiation of isocephalomannine (2‐… An attempt has been made to identify isocephalomannine in …
Z Dou, X Ding, Y Feng, L Zhou, Y Gu… - Journal of the Chinese …, 2023 - Wiley Online Library
Microtubules are highly dynamic polymers of α/β‐tubulin that represent major components of the cytoskeleton and have been established as an attractive druggable target of tumors. …
Number of citations: 0 onlinelibrary.wiley.com
JW Zhang, GB Ge, Y Liu, LM Wang, XB Liu… - Drug Metabolism and …, 2008 - ASPET
To investigate how taxane's substituents at C3′ affect its metabolism, we compared the metabolism of cephalomannine and paclitaxel, a pair of analogs that differ slightly at the C3′ …
Number of citations: 28 dmd.aspetjournals.org
B Gabetta, N Fuzzati, P Orsini… - Journal of natural …, 1999 - ACS Publications
… matching those of the natural products, backing up the assignment of 1c as N-debenzoyl-N-cinnamoylpaclitaxel and 1d as 2-debenzoyl-2-tigloylpaclitaxel (= isocephalomannine). …
Number of citations: 18 pubs.acs.org
H Itokawa - Taxus-The Genus Taxus, Taylor & Francis, London, 2003 - books.google.com
In the review of Blechert and Guenard (1990), taxoids were classified according to their structure. In 1993, Kingston et al.(1993) edited a review entitled “The Taxane Diterpenoids” in “…
Number of citations: 15 books.google.com
YY Zhang, Y Liu, JW Zhang, GB Ge, LM Wang, J Sun… - Xenobiotica, 2009 - Taylor & Francis
The C-7 chiral centre in paclitaxel is subject to epimerization under physiological conditions, thus making 7-epi-paclitaxel as the principal degradant. This study was designed to …
Number of citations: 33 www.tandfonline.com
I Hook, D Dempsey - Edited by Hideji Itokawa and Kuo-Hsiung …, 2003 - books.google.com
Yews are one of the sacred trees of Ireland, and the sanctity in which they are held is deeply rooted in Irish folklore, literature and language, with many names of places ending in ‘ure’(…
Number of citations: 2 books.google.com
Z Chang, N Guo, T Liu, Z Zhou… - Zhongguo Zhong yao za …, 2011 - europepmc.org
Paclitaxel and cephalomannine contents in wild Taxus cuspidata were determined by HPLC. The results indicated that paclitaxel and cephalomannine contents in T. cuspidate at the …
Number of citations: 1 europepmc.org
E Baloglu, DGI Kingston - Journal of natural products, 1999 - ACS Publications
The structures of over 350 taxane diterpenoids are classified and presented with information on their plant source, yield, melting point, and optical activity. The biotransformations and …
Number of citations: 465 pubs.acs.org

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